molecular formula C26H26FN3O4 B11034120 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B11034120
M. Wt: 463.5 g/mol
InChI Key: MKDAEOMGOUJCEF-UHFFFAOYSA-N
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Description

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde and piperazine to form the 1,3-benzodioxol-5-ylmethyl-piperazine intermediate.

    Quinoline Core Construction: The quinoline core is synthesized through a series of cyclization reactions involving fluorinated precursors and dimethyl-substituted intermediates.

    Final Coupling: The final step involves coupling the benzodioxole-piperazine intermediate with the quinoline core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the quinoline core can intercalate with DNA or other biomolecules. The compound’s effects are mediated through these interactions, leading to changes in biological activity or material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione apart is its combination of a benzodioxole moiety with a fluorinated quinoline core. This unique structure imparts specific electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C26H26FN3O4

Molecular Weight

463.5 g/mol

IUPAC Name

9-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-fluoro-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C26H26FN3O4/c1-26(2)12-17(19-10-18(27)11-20-23(19)30(26)25(32)24(20)31)14-29-7-5-28(6-8-29)13-16-3-4-21-22(9-16)34-15-33-21/h3-4,9-12H,5-8,13-15H2,1-2H3

InChI Key

MKDAEOMGOUJCEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

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